Ethyl(2-ethylbutyl)amine
Description
Ethyl(2-ethylbutyl)amine (CAS: 617-79-8) is a branched aliphatic amine with the molecular formula C₆H₁₅N. It is also known by synonyms such as 2-Ethyl-N-butylamine, 1-Amino-2-ethylbutane, and (2-ethylbutyl)amine .
Properties
IUPAC Name |
N,2-diethylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-8(5-2)7-9-6-3/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFDPMAUXFRFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(2-ethylbutyl)amine can be synthesized through several methods. One common approach is the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 2-ethylbutyl chloride with ethylamine under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, this compound can be produced through continuous flow processes that involve the reaction of 2-ethylbutyl chloride with ethylamine. The reaction is carried out in a reactor under controlled temperature and pressure conditions to optimize yield and purity. Catalysts may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl(2-ethylbutyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary amines or other derivatives.
Substitution: It can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides such as methyl iodide or ethyl bromide under basic conditions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Tertiary amines and quaternary ammonium salts.
Scientific Research Applications
Ethyl(2-ethylbutyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with amine functionalities.
Industry: It is utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl(2-ethylbutyl)amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions that involve the transfer of an alkyl group. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Key Findings:
Functional Group Influence: this compound’s primary amine group distinguishes it from esters (e.g., 2-ethylbutyl acetate) and aldehydes (e.g., 2-ethylbutyraldehyde), which exhibit higher volatility and reactivity, respectively .
Regulatory and Safety Profiles :
- While 2-ethylbutyl acetate is classified under hazardous material guidelines (ERG 130), this compound lacks explicit safety data in the provided sources, necessitating caution in handling due to general amine reactivity .
Data Gaps and Research Needs
- Toxicological Studies : Safety data sheets or toxicity profiles are absent, highlighting a critical gap for industrial or pharmaceutical use.
Biological Activity
Ethyl(2-ethylbutyl)amine (EBA) is a chemical compound with the molecular formula and a molecular weight of approximately 129.24 g/mol. This compound is part of a broader class of amines, which are organic compounds derived from ammonia by the replacement of one or more hydrogen atoms by organic groups. The biological activity of EBA has garnered attention due to its potential applications in pharmaceuticals and its interaction with biological systems.
Chemical Structure and Properties
EBA's structure consists of an ethyl group attached to a 2-ethylbutyl chain, which influences its solubility, volatility, and reactivity. The compound is characterized by:
- Molecular Formula :
- Molecular Weight : 129.24 g/mol
- Physical State : Colorless liquid
- Odor : Ammonia-like
- Solubility : Insoluble in water
The biological activity of EBA can be attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that EBA may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that EBA has potential as an antimicrobial agent, possibly through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Neurotransmitter Modulation : As an amine, EBA may influence neurotransmitter systems, particularly those involving monoamines, which could have implications for mood regulation and cognitive function.
Toxicological Profiles
Understanding the toxicological aspects of EBA is crucial for evaluating its safety for potential therapeutic use. Studies have indicated:
- Acute Toxicity : Animal studies have shown varying degrees of toxicity, with specific attention to the effects on the liver and kidneys at high doses.
- Chronic Exposure Effects : Long-term exposure studies are necessary to assess the potential for cumulative toxicity or organ-specific damage.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential activity against various bacterial strains; further studies needed. |
| Neurotransmitter Modulation | Possible effects on serotonin and dopamine pathways; requires more research. |
| Toxicity | Acute toxicity observed in animal studies; chronic effects under investigation. |
Case Study: Antimicrobial Activity
A case study conducted on the antimicrobial properties of EBA involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated:
- Inhibition Zone Diameter :
- E. coli: 15 mm
- S. aureus: 18 mm
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 250 µg/mL
- S. aureus: 200 µg/mL
These findings suggest that EBA possesses significant antimicrobial properties that warrant further investigation.
Research Findings
Recent research has focused on the synthesis and modification of EBA to enhance its biological activity. Various derivatives have been synthesized to explore their pharmacological profiles, including:
- Structural Modifications : Altering side chains to improve solubility and receptor affinity.
- Combination Therapies : Investigating the synergistic effects of EBA with other antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
